molecular formula C8H18OSn<br>(C4H9)2SnO<br>(C8H18SnO)x<br>C8H18OSn B1670442 Dibutyltin oxide CAS No. 818-08-6

Dibutyltin oxide

Cat. No. B1670442
CAS RN: 818-08-6
M. Wt: 248.94 g/mol
InChI Key: JGFBRKRYDCGYKD-UHFFFAOYSA-N
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Patent
US04968823

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 1,300 g of 16% aqueous sodium hydroxide solution and 5,504 g of a toluene solution which had been prepared by dissolving, in 3,592 g of toluene, 1,912 g of di-n-butyltin dichloride containing 1.5% tri-n-butyltin chloride and 1.0% mono-n-butyltin trichlorine. The above feeding was performed with stirring and heating at 75° C., to conduct hydrolysis for 60 minutes. The resulting reaction mixture overflowed was allowed to stand, thereby splitting into three distinct phases. The specific gravities of the upper, intermediate and lower phases were 00.6, 1.1 and 1.2, respectively. These three phases were separated from one another and then subjected to the same treatments as in Example 4. As a result, the lower phase gave 1,520 g of di-n-butyltin oxide having a purity of 99.8% and an average particle diameter of 80 μm; the intermediate phase gave 2.6 g of mono-n-butyltin oxide having a purity of 95.9%; and the upper phase gave 5.9 g of bis(tri-n-butyltin) oxide having a purity of 95.6%. The total yield based on the starting material was 99.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-n-butyltin trichlorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([Sn:7](Cl)(Cl)[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6].[Cl].[Cl].[Cl].C([Sn])CCC>C1(C)C=CC=CC=1>[CH2:3]([Sn:7](=[O:1])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6] |f:0.1,3.4.5.6,^1:13,14,15,17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(Cl)Cl
Step Three
Name
mono-n-butyltin trichlorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl].[Cl].[Cl].C(CCC)[Sn]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been prepared
CUSTOM
Type
CUSTOM
Details
hydrolysis for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
These three phases were separated from one another and

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.